N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide
Description
N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide is a complex organic compound characterized by the presence of a bromophenyl group, a sulfur atom in a lambda6 oxidation state, and a methoxybutanamide moiety
Properties
IUPAC Name |
N-[(2-bromophenyl)-methyl-oxo-λ6-sulfanylidene]-4-methoxybutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c1-17-9-5-8-12(15)14-18(2,16)11-7-4-3-6-10(11)13/h3-4,6-7H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRDQANXSWDZLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)N=S(=O)(C)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides . This method is highly enantioselective and involves the use of endo-5-norbornene-2,3-dimethanol to prevent transmetalation of the aryl-palladium complex . The reaction conditions are optimized to tolerate a wide range of functional groups, providing straightforward access to the desired product with excellent enantiomeric excess values.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the Heck/Suzuki cascade reaction makes it suitable for industrial applications, where high yields and purity are essential. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the lambda6 oxidation state can participate in oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- N-(2-bromophenyl)methyl-2-methyloxolan-3-amine
- N-(2-bromophenyl)-N-methyl-oxo-benzeneacetamide
Uniqueness
N-[(2-bromophenyl)-methyl-oxo-lambda6-sulfanylidene]-4-methoxybutanamide stands out due to its unique combination of a bromophenyl group, a lambda6 sulfur atom, and a methoxybutanamide moiety. This structural uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
